molecular formula C13H12OS B1324113 3-(2,6-Dimethylbenzoyl)thiophene CAS No. 898771-06-7

3-(2,6-Dimethylbenzoyl)thiophene

Cat. No.: B1324113
CAS No.: 898771-06-7
M. Wt: 216.3 g/mol
InChI Key: MULGTBPSRZCDAR-UHFFFAOYSA-N
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Description

3-(2,6-Dimethylbenzoyl)thiophene is an organic compound that belongs to the class of thiophene derivatives It is characterized by the presence of a thiophene ring substituted with a 2,6-dimethylbenzoyl group

Biochemical Analysis

Molecular Mechanism

The molecular mechanism of action of 3-(2,6-Dimethylbenzoyl)thiophene involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression . For example, it inhibits certain enzymes involved in cell growth and survival, thereby preventing the proliferation of cancer cells. Additionally, this compound can modulate signaling pathways by binding to receptors and altering their activity . These molecular interactions are critical for the compound’s bioactivity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function . The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells . These temporal effects are essential for understanding the compound’s potential for long-term therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound undergoes metabolic transformations, including hydroxylation and oxidation, which are mediated by specific enzymes . These metabolic pathways affect the compound’s bioavailability, activity, and elimination from the body. Understanding these pathways is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is distributed to various cellular compartments, where it exerts its biological effects. The localization and accumulation of this compound in specific tissues are influenced by its interactions with transporters and binding proteins . These factors are critical for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function . The compound is directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it interacts with target biomolecules. These interactions are often mediated by targeting signals or post-translational modifications that direct the compound to its site of action . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethylbenzoyl)thiophene can be achieved through several methods. One common approach involves the reaction of 3-thiopheneboronic acid with 2-iodo-1,3-dimethylbenzene in the presence of a palladium catalyst and carbon monoxide. This reaction typically occurs under mild conditions and yields the desired product with high efficiency .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethylbenzoyl)thiophene undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated thiophenes.

Scientific Research Applications

3-(2,6-Dimethylbenzoyl)thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethylbenzoyl)thiophene depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylbenzoylthiophene: Similar structure but different substitution pattern.

    Benzothiophene: Lacks the dimethylbenzoyl group.

    Thiophene: The parent compound without any substituents.

Uniqueness

3-(2,6-Dimethylbenzoyl)thiophene is unique due to the presence of both the thiophene ring and the 2,6-dimethylbenzoyl group.

Properties

IUPAC Name

(2,6-dimethylphenyl)-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12OS/c1-9-4-3-5-10(2)12(9)13(14)11-6-7-15-8-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULGTBPSRZCDAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641840
Record name (2,6-Dimethylphenyl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-06-7
Record name (2,6-Dimethylphenyl)-3-thienylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898771-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,6-Dimethylphenyl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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